molecular formula C17H13ClN4OS B11569260 3-(2-Chlorophenyl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-Chlorophenyl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11569260
M. Wt: 356.8 g/mol
InChI Key: IQXHTIIUMAJJLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorophenyl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: is a fascinating compound with potential applications in various fields. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate precursors. For instance, it can be prepared by reacting 2-chlorobenzaldehyde with 4-methylphenoxyacetic acid hydrazide, followed by cyclization to form the triazolothiadiazole ring system.

Reaction Conditions:: The reaction typically occurs under reflux conditions using suitable solvents and acid catalysts. Precise reaction conditions may vary based on the specific synthetic route chosen.

Industrial Production:: While research laboratories often synthesize small quantities for study, industrial-scale production methods may involve continuous flow processes or batch reactions. Optimization of yield, purity, and safety considerations are crucial in large-scale production.

Chemical Reactions Analysis

Reactivity::

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various oxidation states.

    Substitution: Exhibits reactivity toward nucleophiles, allowing substitution reactions.

    Reduction: Can be reduced to form corresponding derivatives.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

    Substitution: Alkyl halides or aryl halides.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄).

Major Products:: The major products depend on the specific reaction conditions and substituents. These could include derivatives with altered phenyl groups, halogen substitutions, or other functional groups.

Scientific Research Applications

Chemistry::

    Organic Synthesis: Used as a building block for designing novel compounds.

    Materials Science: Investigated for its potential in creating functional materials.

Biology and Medicine::

    Anticancer Properties: Some derivatives exhibit promising anticancer activity.

    Antimicrobial Activity: Studied for its effects against bacteria and fungi.

Industry::

    Explosives: Certain derivatives possess explosive properties.

    Dyes and Pigments: Used in the synthesis of dyes and pigments.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. For example, in anticancer research, it may interact with cellular targets, affecting cell growth and apoptosis pathways.

Comparison with Similar Compounds

While there are several related compounds, the unique combination of the chlorophenyl, methylphenoxy, and triazolothiadiazole moieties sets 3-(2-Chlorophenyl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart.

Properties

Molecular Formula

C17H13ClN4OS

Molecular Weight

356.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13ClN4OS/c1-11-6-8-12(9-7-11)23-10-15-21-22-16(19-20-17(22)24-15)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3

InChI Key

IQXHTIIUMAJJLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.